Molecular Weight and Heavy Atom Count Distinguish the Target Compound from Mono‑Substituted Analogs
The target compound (C₁₆H₂₀N₂O₂, MW = 272.34) possesses both a 1‑methyl and a 1′‑isobutyryl group . Its closest frequently procured analogs are 1‑methylspiro[indoline-3,3′-pyrrolidin]-2-one (C₁₂H₁₄N₂O, MW = 202.25) and 1′‑isobutyrylspiro[indoline-3,3′-pyrrolidin]-2-one (C₁₅H₁₈N₂O₂, MW = 258.32) . The molecular weight difference of 70 Da (vs. the 1‑methyl analog) and 14 Da (vs. the 1′‑isobutyryl analog) reflects the dual‑substitution status, which directly impacts calculated logP and hydrogen‑bond acceptor count.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and heavy atom count |
|---|---|
| Target Compound Data | MW = 272.34; heavy atoms = 20 (C₁₆H₂₀N₂O₂) |
| Comparator Or Baseline | 1-Methylspiro[indoline-3,3′-pyrrolidin]-2-one: MW = 202.25, heavy atoms = 15 (C₁₂H₁₄N₂O) ; 1′-Isobutyrylspiro[indoline-3,3′-pyrrolidin]-2-one: MW = 258.32, heavy atoms = 19 (C₁₅H₁₈N₂O₂) |
| Quantified Difference | ΔMW = +70.09 (vs. 1-methyl analog); ΔMW = +14.02 (vs. 1′-isobutyryl analog) |
| Conditions | Values derived from molecular formulae; validated by CAS registry records and vendor technical datasheets. |
Why This Matters
Substantial molecular weight and heavy atom count differences alter logP, solubility, and protein‑binding potential; procurement of the correct analog is essential to reproduce structure‑activity relationships.
